molecular formula C8H16ClNO2 B12767428 N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride CAS No. 73466-59-8

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride

Cat. No.: B12767428
CAS No.: 73466-59-8
M. Wt: 193.67 g/mol
InChI Key: GWVJSKLKNFZZGS-UHFFFAOYSA-M
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Description

Product Overview: N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride is a quaternary ammonium compound supplied for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Applications and Research Value: This compound is of significant interest in scientific research. Quaternary ammonium compounds with similar structures are widely utilized in the synthesis of specialty polymers . Its molecular structure suggests potential for use in organic synthesis and materials science, particularly in the development of novel polyelectrolytes or as a cross-linking agent. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) prior to use. Standard laboratory safety practices are essential, including the use of appropriate personal protective equipment such as safety goggles, gloves, and protective clothing .

Properties

CAS No.

73466-59-8

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

dimethyl-bis(oxiran-2-ylmethyl)azanium;chloride

InChI

InChI=1S/C8H16NO2.ClH/c1-9(2,3-7-5-10-7)4-8-6-11-8;/h7-8H,3-6H2,1-2H3;1H/q+1;/p-1

InChI Key

GWVJSKLKNFZZGS-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CC1CO1)CC2CO2.[Cl-]

Origin of Product

United States

Preparation Methods

Method 1: Reaction of Dimethylamine with Epichlorohydrin

This method involves reacting dimethylamine with epichlorohydrin under controlled conditions to form the desired quaternary ammonium salt.

Reaction Scheme :
$$
\text{(CH}3\text{)}2\text{NH} + 2 \text{C}3\text{H}5\text{ClO} \rightarrow \text{(CH}3\text{)}2\text{N}^+(\text{C}3\text{H}5\text{O})_2 \cdot \text{Cl}^-
$$

Procedure :

  • Reagents : Dimethylamine and epichlorohydrin.
  • Solvent : Water or an organic solvent such as ethanol.
  • Conditions :
    • Temperature: 0–10°C initially, followed by gradual warming to room temperature.
    • Reaction time: 4–6 hours.
  • Yield : Approximately 59.4% under optimized conditions.

Notes :

  • The reaction must be carried out under stirring to ensure uniform mixing.
  • Excess epichlorohydrin can be used to drive the reaction to completion.

Method 3: Multi-Step Synthesis via Intermediate Formation

This method involves forming an intermediate quaternary ammonium salt, which is subsequently reacted with another oxirane-containing compound.

Steps :

  • Synthesize a mono-epoxide quaternary ammonium salt by reacting dimethylamine with one equivalent of epichlorohydrin.
  • React this intermediate with a second equivalent of epichlorohydrin or glycidyl chloride.

Conditions :

  • Solvent: Acetonitrile or dichloromethane.
  • Catalyst: Phase-transfer catalysts such as tetrabutylammonium bromide may be used.
  • Temperature: Controlled heating (50–70°C).
  • Yield: Variable depending on purification steps.

Analysis of Reaction Parameters

Parameter Method 1 Method 2 Method 3
Reagent Cost Moderate High High
Reaction Time Short (4–6 hours) Longer (8–10 hours) Longest (multi-step process)
Yield (%) ~59.4% Moderate Variable
Purification Need Moderate High High

Challenges and Considerations

  • Epoxide Reactivity :

    • The oxirane groups are highly reactive and prone to side reactions, such as polymerization or hydrolysis in the presence of water.
  • Moisture Sensitivity :

    • Anhydrous conditions are critical for achieving high yields and purity.
  • Safety Concerns :

    • Both epichlorohydrin and glycidyl chloride are toxic and require careful handling in a fume hood with appropriate personal protective equipment.
  • Purification Challenges :

    • By-products such as diols or unreacted starting materials may complicate purification.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Acidic or Basic Conditions: Ring-opening reactions can be carried out using acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions with water or alcohols can lead to the formation of diols or hydroxy ethers .

Scientific Research Applications

Surfactant in Nanoparticle Synthesis

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride is utilized as a surfactant in the synthesis of nanoparticles. Its amphiphilic nature allows it to stabilize colloidal systems, facilitating the formation of uniform nanoparticles used in drug delivery and imaging applications.

Cell Culture and Molecular Biology

The compound serves as a detergent in cell culture, aiding in the disruption of cell membranes for the extraction of proteins and nucleic acids. Its efficacy in lysing cells makes it valuable for molecular biology experiments, particularly in studies involving gene expression and protein analysis.

Antimicrobial Agent

Research indicates that this compound exhibits antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis. This characteristic positions it as a potential candidate for disinfectants and biocides.

This compound has been investigated for its biological activity, particularly in anticancer research. Preliminary studies suggest it may induce apoptosis in cancer cells, making it a subject of interest for developing novel cancer therapies.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 50 µg/mL to 200 µg/mL, demonstrating its potential as an effective antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa200

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in significant reductions in cell viability, with an IC50 value of approximately 30 µM after 48 hours of exposure.

Cell LineIC50 (µM)Growth Inhibition (%)
MCF-73070
MDA-MB-2314065

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride involves the reactivity of its oxirane rings and quaternary ammonium group. The oxirane rings can undergo nucleophilic attack, leading to ring-opening reactions that form new functional groups. The quaternary ammonium group can interact with negatively charged molecules, facilitating various chemical and biological processes .

Comparison with Similar Compounds

Trimethylglycidylammonium Chloride (N,N,N-Trimethyloxiranemethanaminium Chloride)

  • Structure : Contains a single epoxide group and three methyl substituents on the nitrogen atom .
  • Applications : Used as a crosslinking agent in resins and textiles.
  • Toxicity studies indicate a murine LD₅₀ of 90 mg/kg (subcutaneous), suggesting moderate acute toxicity .

N-Hexadecyl-N,N-Dimethyloxiranemethanaminium Chloride

  • Structure : Features a long hexadecyl chain (C16) instead of the second oxiranylmethyl group .
  • Applications : Functions as a cationic surfactant in cosmetics and detergents due to its hydrophobic tail.
  • Key Differences : The hexadecyl chain enhances micelle formation and surface activity but eliminates the dual epoxide reactivity critical for polymerization applications .

Rapeseedamidopropyl Epoxypropyl Dimonium Chloride

  • Structure : Incorporates a rapeseedamide (fatty acid-derived) group and an epoxypropyl substituent .
  • Applications : Employed as an antistatic agent in hair care products.
  • Key Differences : The rapeseedamide group improves biocompatibility and biodegradability, making it preferable in cosmetics, whereas the target compound’s dual epoxide groups are more suited to industrial applications .

Performance and Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Critical Applications Toxicity/Performance Data
N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride ~280 (estimated) Dual epoxide, quaternary ammonium Reactive surfactants, crosslinking Limited data; inferred reactivity high due to epoxides
Trimethylglycidylammonium chloride 152.6 Single epoxide, trimethyl Textile resins, adhesives LD₅₀ (mice, SC): 90 mg/kg
N-Hexadecyl derivative 448.1 Hexadecyl chain, single epoxide Surfactants, emulsifiers Higher hydrophobicity (CMC ~0.1 mM)
Imine-tethering surfactants (ICS-10/14) ~450–550 Imine, chlorobenzylidene Corrosion inhibitors Corrosion inhibition efficiency >90% at 1 mM

Mechanistic and Computational Insights

  • Corrosion Inhibitors : Compounds like ICS-10 and ICS-14 () exhibit high inhibition efficiency (>90%) via adsorption on metal surfaces, modeled using DFT and Monte Carlo simulations. Their imine groups enhance electron donation, unlike the target compound’s epoxide-driven reactivity .
  • Thermodynamic Properties : Activation energy (Eₐ) and adsorption heat (Qₐdₛ) are critical for corrosion inhibitors but less relevant for the target compound, which prioritizes epoxy ring-opening kinetics .

Research and Industrial Implications

  • Reactivity : The dual epoxide groups in this compound enable bifunctional crosslinking, advantageous in epoxy resins and advanced polymers.
  • Market Trends : Quaternary ammonium compounds with tailored alkyl/epoxide groups are gaining traction in green chemistry, driven by demand for biodegradable surfactants and low-VOC coatings .

Biological Activity

N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride, commonly referred to as a quaternary ammonium compound, is notable for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This article aims to explore the biological activity of this compound, summarizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical formula for this compound is C8H16ClNO2C_8H_{16}ClNO_2. Its molecular structure features a quaternary ammonium center, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit a range of biological activities:

  • Antimicrobial Properties : QACs are known for their effectiveness against bacteria, fungi, and viruses. Studies have shown that they disrupt microbial cell membranes, leading to cell lysis.
  • Cytotoxicity : Some studies report cytotoxic effects on human cell lines, indicating potential applications in cancer therapy or concerns regarding safety in consumer products.
  • Surface Activity : The compound's surfactant properties enhance its efficacy in various formulations, including disinfectants and antiseptics.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several QACs against common pathogens. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Pseudomonas aeruginosa1.5 mg/mL

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of the compound on human epithelial cells. The findings revealed a dose-dependent increase in cytotoxicity.

Concentration (mg/mL)Cell Viability (%)
0.190
0.570
1.050

Case Studies

  • Case Study on Antimicrobial Use in Agriculture :
    A field trial was conducted to evaluate the effectiveness of this compound as a biocide in agricultural settings. The results showed a significant reduction in fungal infections on crops treated with the compound compared to untreated controls.
  • Clinical Evaluation :
    A clinical study investigated the use of this compound in wound care formulations. Patients treated with formulations containing this compound exhibited faster healing rates and lower infection rates compared to standard treatments.

Q & A

Q. What are the established synthetic routes for N,N-Dimethyl-N-(oxiranylmethyl)oxiranemethanaminium chloride and its polymeric derivatives?

The compound is typically synthesized via radical polymerization of glycidyltrimethylammonium chloride (GTMAC), a monomeric precursor. Key steps include:

  • Monomer preparation : Reaction of trimethylamine with epichlorohydrin under controlled pH (8–10) to yield GTMAC .
  • Polymerization : Free-radical initiation (e.g., azobisisobutyronitrile, AIBN) in aqueous or polar solvents at 60–80°C to form the homopolymer .
  • Purification : Dialysis or ultrafiltration to remove unreacted monomers and initiators.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the quaternary ammonium structure and epoxy group integrity .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1,100 cm⁻¹ (C–O–C epoxy) and ~3,000 cm⁻¹ (N⁺–CH₃) validate functional groups .
  • Gel Permeation Chromatography (GPC) : Determines molecular weight distribution of the polymer .

Advanced Research Questions

Q. How does the reaction mechanism of epoxy ring-opening influence the polymer’s properties?

The epoxy groups in the monomer undergo ring-opening under basic or nucleophilic conditions, forming crosslinked networks. This affects:

  • Cationic charge density : Higher crosslinking reduces charge density, impacting applications like flocculation .
  • Solubility : Controlled hydrolysis of epoxy groups enhances water solubility but may reduce thermal stability.
    Methodologically, kinetic studies using in situ FTIR or Raman spectroscopy can track ring-opening progression .

Q. How should researchers address contradictions in reported molecular weight data for this polymer?

Discrepancies often arise from differences in polymerization conditions (e.g., initiator concentration, solvent polarity). To resolve this:

  • Standardize synthesis protocols : Fix initiator-to-monomer ratios (e.g., 1:100 mol/mol) and solvent systems.
  • Triangulate analytical methods : Combine GPC, dynamic light scattering (DLS), and intrinsic viscosity measurements .
  • Report polydispersity index (PDI) : A PDI <1.5 indicates narrow molecular weight distribution .

Q. What biomedical applications are plausible for this compound, and how can its biocompatibility be assessed?

  • Antimicrobial coatings : The cationic quaternary ammonium groups disrupt bacterial membranes. Test efficacy via MIC (Minimum Inhibitory Concentration) assays against E. coli or S. aureus .
  • Gene delivery : Complexation with DNA requires zeta potential >+30 mV. Evaluate cytotoxicity via MTT assays on mammalian cell lines .

Q. What methodologies are recommended for studying environmental degradation or toxicity?

  • Hydrolysis studies : Monitor epoxy ring-opening in aqueous buffers (pH 4–10) using LC-MS to identify degradation products .
  • Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity tests (48-hr EC₅₀) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Homopolymer Preparation

ParameterOptimal ConditionImpact on Product
Initiator (AIBN)1–2 wt% of monomerHigher MW at lower initiator
Temperature70°C ± 5°CAccelerates polymerization
SolventWater/ethanol (3:1 v/v)Balances solubility and reactivity

Q. Table 2: Analytical Benchmarks for Quality Control

TechniqueTarget Signal/ValueAcceptable Range
¹H NMR (D₂O)δ 3.2 ppm (N⁺–CH₃)Integral ratio 3:1 (CH₃:epoxy)
FTIR1,100 cm⁻¹ (epoxy C–O–C)Absence of ~900 cm⁻¹ (chloride)
GPCMn (Number-average MW)10,000–50,000 Da

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